

# An In-depth Technical Guide to the Methyl Ester of 3-Hydroxydecanoic Acid

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## Compound of Interest

Compound Name: Methyl 3-hydroxydecanoate

Cat. No.: B142741

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## Abstract

The methyl ester of 3-hydroxydecanoic acid, a derivative of the naturally occurring 3-hydroxydecanoic acid, is a molecule of significant interest in various scientific fields. It serves as a crucial monomer unit in the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable and biocompatible polyesters produced by various microorganisms.<sup>[1][2]</sup> The parent compound, 3-hydroxydecanoic acid, also known as myrmicacin, exhibits notable biological activities, including antibacterial properties.<sup>[3][4]</sup> This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological significance of the methyl ester of 3-hydroxydecanoic acid, with a focus on its chemical properties, experimental protocols, and relevant biological pathways.

## Chemical and Physical Properties

The methyl ester of 3-hydroxydecanoic acid is a C11 fatty acid methyl ester. Its fundamental properties are summarized in the tables below, providing a quick reference for researchers.

## Table 1: General and Physical Properties

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>22</sub> O <sub>3</sub>	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	202.29 g/mol	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
CAS Number	62675-82-5	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Appearance	Liquid	<a href="#">[4]</a>
Purity	>98%	
Solubility	Soluble in Chloroform, Ethanol, Methanol	<a href="#">[4]</a>
Storage Temperature	-20°C	<a href="#">[7]</a>

## Table 2: Spectroscopic and Chromatographic Data

Data Type	Value/Information	Source
IUPAC Name	methyl 3-hydroxydecanoate	<a href="#">[6]</a>
SMILES	CCCCCCCC(CC(=O)OC)O	<a href="#">[6]</a>
InChI	InChI=1S/C11H22O3/c1-3-4-5-6-7-8-10(12)9-11(13)14-2/h10,12H,3-9H2,1-2H3	<a href="#">[4]</a> <a href="#">[6]</a>
InChIKey	UBVACUZVNTVHTE-UHFFFAOYSA-N	<a href="#">[4]</a> <a href="#">[6]</a>
<sup>13</sup> C NMR	Data available in Wiley-VCH GmbH SpectraBase	<a href="#">[6]</a>
GC-MS	Data available in NIST Mass Spectrometry Data Center	<a href="#">[6]</a>
Kovats Retention Index	1430 (Standard non-polar)	<a href="#">[6]</a>

## Synthesis and Experimental Protocols

The synthesis of the methyl ester of 3-hydroxydecanoic acid can be achieved through various organic reactions. One of the well-documented methods is the Reformatsky reaction.

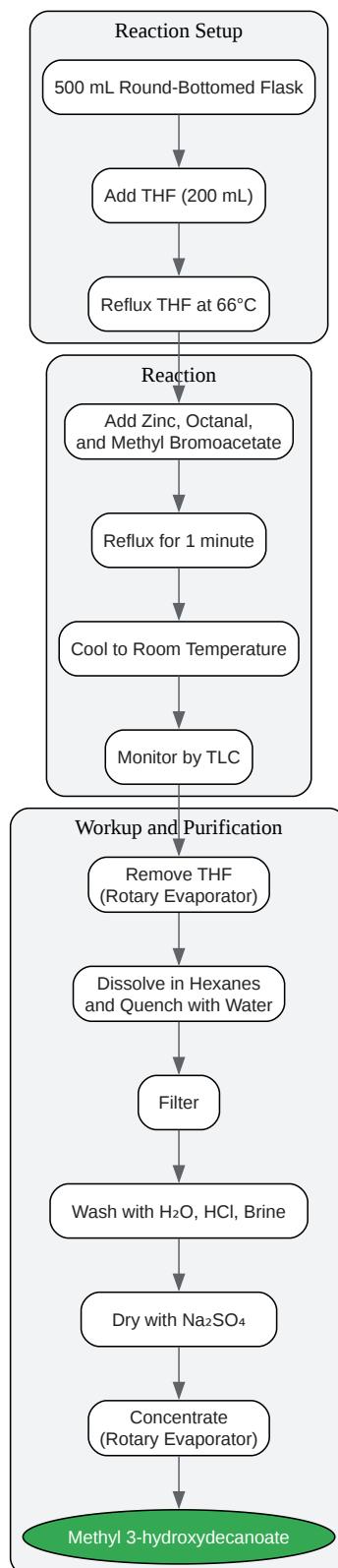
## Reformatsky Reaction

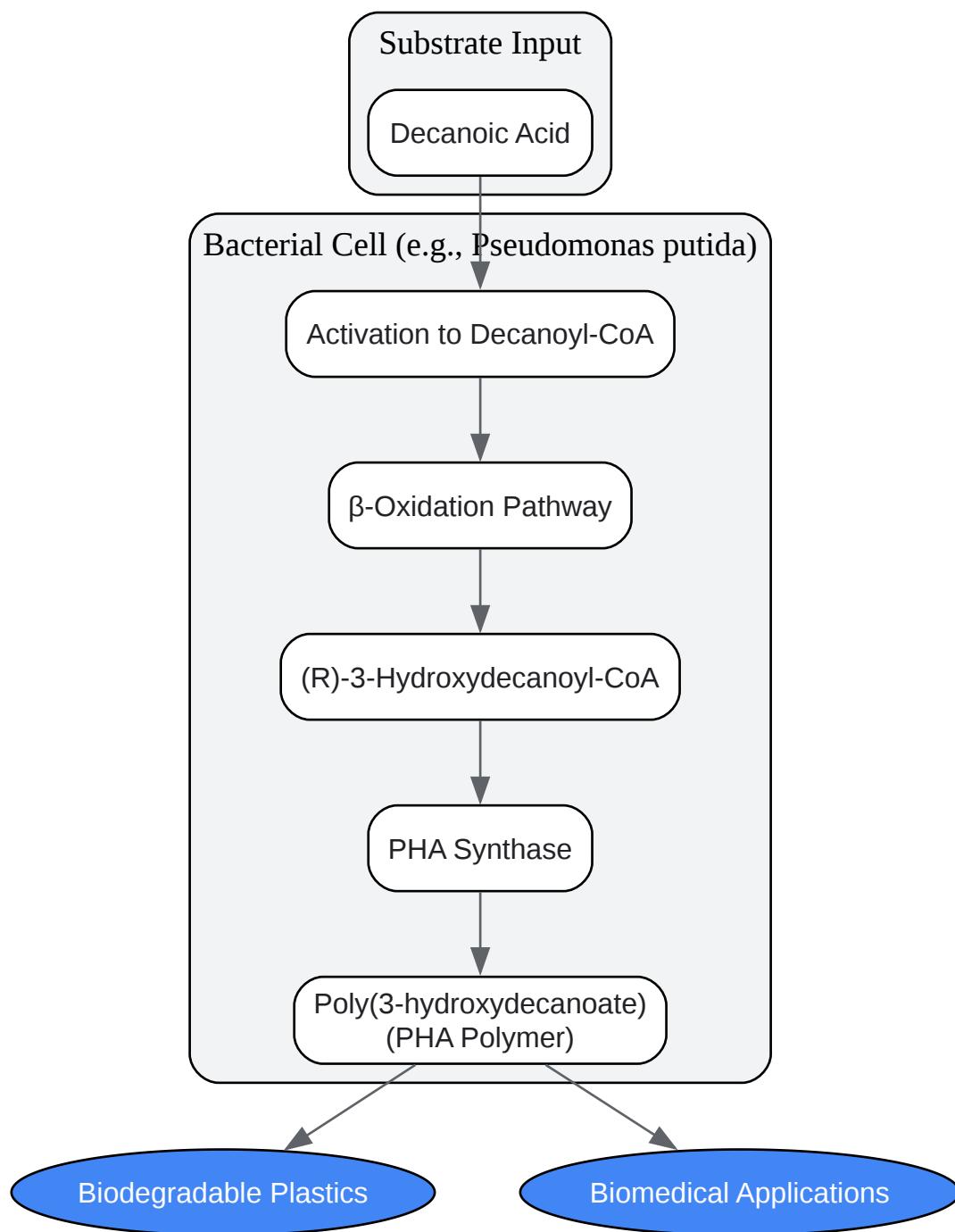
A common and effective method for synthesizing  $\beta$ -hydroxy esters is the Reformatsky reaction. This reaction involves the reaction of an aldehyde or ketone with an  $\alpha$ -halo ester in the presence of zinc metal.

Experimental Protocol: Synthesis via Reformatsky Reaction[5]

- Materials and Equipment:
  - 500 mL round-bottomed flask
  - Condenser (30 cm)
  - Magnetic stirrer and stir bar
  - Sand bath
  - Tetrahydrofuran (THF), 200 mL
  - Zinc granules, 6.5 g (0.1 mol)
  - Octanal, 0.1 mol
  - Methyl bromoacetate, 0.2 mol
  - Hexanes
  - Deionized water
  - 1 M Hydrochloric acid (HCl)
  - Brine (saturated NaCl solution)
  - Sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

- Rotary evaporator
- Thin Layer Chromatography (TLC) supplies (eluent: hexanes-EtOAc, 80:20)
- Procedure:
  - Add 200 mL of THF to an oven-dried 500 mL round-bottomed flask equipped with a condenser.
  - Rapidly stir the THF and bring it to reflux (66 °C) using a sand bath.
  - Temporarily remove the condenser and add 6.5 g of zinc granules to the hot solvent.
  - Rapidly add the octanal (0.1 mol) and methyl bromoacetate (0.2 mol) to the reaction mixture.
  - Immediately reattach the condenser; rapid boiling should occur.
  - Allow the reaction to reflux for 1 minute, then remove the flask from the heat and let it cool to room temperature while stirring.
  - Monitor the reaction completion by TLC (eluent: hexanes-EtOAc, 80:20); the reaction is typically complete within 20 minutes.
  - Remove the excess THF under reduced pressure using a rotary evaporator.
  - Dissolve the resulting brown oil in hexanes and quench with deionized water, which will form a yellow precipitate.
  - Filter the mixture and wash the hexane layer with 100 mL of deionized water, twice with 50 mL of 1 M HCl, once with 100 mL of deionized water, and once with 50 mL of brine.
  - Dry the organic layer with anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).
  - Remove the hexanes under reduced pressure to yield the final product.
- Expected Yield: 86-95%





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